![molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(trifluorométhyl)-1H-benzo[d]imidazol-1-yl)méthyl)pipéridine-1-carbonyl)-4H-chromén-4-one CAS No. 1208639-50-2](/img/structure/B2432512.png)

2-(4-((2-(trifluorométhyl)-1H-benzo[d]imidazol-1-yl)méthyl)pipéridine-1-carbonyl)-4H-chromén-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

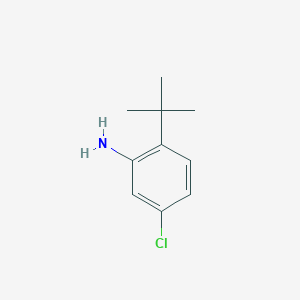

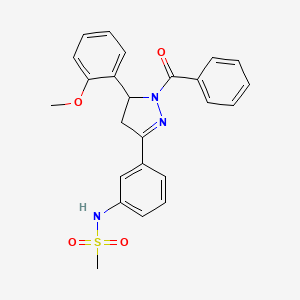

The compound "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is a synthetic chemical of significant interest in various scientific fields It is characterized by a complex molecular structure, combining elements of benzimidazole, piperidine, and chromenone, each contributing unique chemical properties

Synthetic Routes and Reaction Conditions

The synthesis of "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" generally involves multi-step organic synthesis. The primary steps can be outlined as follows:

Synthesis of the benzimidazole core: Typically, this step involves the reaction of o-phenylenediamine with trifluoromethyl-containing aldehydes under acidic conditions.

Formation of the piperidine moiety: This involves the alkylation of piperidine with the benzimidazole intermediate, often using alkyl halides or similar reagents under basic conditions.

Integration of the chromenone structure: The final step generally involves coupling the benzimidazole-piperidine intermediate with a chromenone derivative, using condensation reactions facilitated by catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound, if scaled up, would involve optimizing the synthesis steps for yield, purity, and cost-efficiency. This might include continuous flow reactions, use of alternative solvents to reduce environmental impact, and process automation to ensure consistency.

Types of Reactions

Oxidation: : The compound can undergo oxidative reactions, particularly at the benzimidazole or chromenone sites, leading to the formation of various oxidized derivatives.

Reduction: : Reduction can target the carbonyl groups present in the structure, forming reduced alcohol derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents could be sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products

The primary products depend on the reaction type, such as oxidized or reduced derivatives, and substituted products with various functional groups enhancing the compound’s utility.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate or a starting material for further chemical transformations, expanding the repertoire of complex molecules.

Biology

In biological research, it may be used to investigate cell signaling pathways, owing to its potential interaction with biological macromolecules.

Medicine

In pharmacology, this compound might exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, due to its multifaceted structure that allows interaction with diverse biological targets.

Industry

In materials science, its unique structural features could be explored for the development of new materials with specific properties, such as optoelectronic applications.

Molecular Targets and Pathways

The compound likely exerts its effects through interaction with specific enzymes, receptors, or proteins in biological systems. The presence of the trifluoromethyl group and benzimidazole moiety suggests that it might inhibit enzyme activity or modulate receptor functions, potentially altering signaling pathways and cellular responses.

Comparison and Uniqueness

Compared to similar compounds, "2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one" is unique due to its combination of trifluoromethyl-benzoimidazole, piperidine, and chromenone structures, which may impart distinct chemical reactivity and biological activity.

List of Similar Compounds

2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

2-(4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

2-(4-((2-Chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Applications De Recherche Scientifique

Recherche pharmacologique

Ce composé a montré un potentiel dans la recherche pharmacologique en raison de sa structure chimique unique. Le groupe trifluorométhyle et la partie benzimidazole sont connus pour leur activité biologique. Des recherches ont indiqué que les composés contenant ces groupes peuvent présenter des activités analgésiques, anti-inflammatoires et antiplaquettaires . Cela en fait un candidat pour le développement de nouveaux médicaments analgésiques et d’anti-inflammatoires.

Activité anticancéreuse

La structure de chromén-4-one dans ce composé est un échafaudage bien connu dans la recherche anticancéreuse. Des études ont montré que les dérivés de chromén-4-one peuvent inhiber diverses lignées de cellules cancéreuses en induisant l’apoptose et en inhibant la prolifération cellulaire . Ce composé pourrait être exploré pour son potentiel à développer de nouveaux agents anticancéreux, en ciblant en particulier des voies spécifiques du cancer.

Applications antivirales

Les dérivés de benzimidazole ont été étudiés pour leurs propriétés antivirales. La présence du groupe trifluorométhyle améliore la capacité du composé à interagir avec les enzymes et les protéines virales, ce qui peut inhiber la réplication virale . Cela en fait un candidat prometteur pour le développement de médicaments antiviraux contre des virus comme le VIH, l’hépatite et la grippe.

Agents neuroprotecteurs

Des recherches ont montré que les composés contenant les parties benzimidazole et chromén-4-one peuvent avoir des effets neuroprotecteurs. Ces composés peuvent protéger les neurones du stress oxydatif et de l’apoptose, qui sont fréquents dans les maladies neurodégénératives comme Alzheimer et Parkinson . Ce composé pourrait être étudié pour son potentiel à développer des thérapies neuroprotectrices.

Recherche antibactérienne et antifongique

La structure unique de ce composé se prête également à la recherche antibactérienne et antifongique. Des dérivés de benzimidazole ont été trouvés pour présenter des activités antibactériennes et antifongiques significatives . Ce composé pourrait être exploré pour développer de nouveaux antibiotiques et antifongiques, en particulier face à l’augmentation de la résistance aux antibiotiques.

Études d’inhibition enzymatique

La structure du composé suggère qu’il pourrait être un inhibiteur puissant de diverses enzymes. Par exemple, les dérivés de benzimidazole ont été étudiés pour leur capacité à inhiber des enzymes comme la phosphorylase du glycogène et la dipeptidyl peptidase-4, qui sont des cibles pour le diabète et les troubles métaboliques. Ce composé pourrait être utilisé dans la recherche pour développer des inhibiteurs enzymatiques à des fins thérapeutiques.

Ces applications mettent en évidence la polyvalence du composé et son potentiel dans divers domaines de la recherche scientifique. Chaque application exploite différents aspects de la structure chimique unique du composé, ce qui en fait un sujet précieux pour des études plus approfondies.

Synthèse et activité pharmacologique des imidazo[1,2-a]benzimidazoles contenant du trifluorométhyle Brève revue du potentiel biologique des dérivés d’indole Synthèse et application des trifluorométhylpyridines comme motif structural clé dans les ingrédients agrochimiques et pharmaceutiques actifs La préparation des (4 H )-imidazol-4-ones et leur application dans le … Synthèse et activité pharmacologique des imidazo[1,2-a]benzimidazoles contenant du trifluorométhyle : Synthèse et application des trifluorométhylpyridines comme motif structural clé dans les ingrédients agrochimiques et pharmaceutiques actifs

Mécanisme D'action

Target of Action

The compound, also known as 2-(4-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}piperidine-1-carbonyl)-4H-chromen-4-one, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREYDCRDNRWLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)

![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2432435.png)

![Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2432440.png)

![ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432442.png)

![4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2432443.png)

amine](/img/structure/B2432447.png)

![(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B2432449.png)